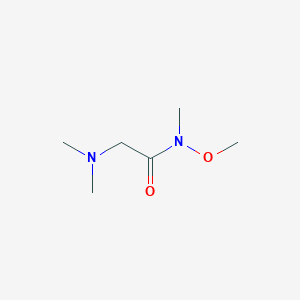
2-(dimethylamino)-N-methoxy-N-methylacetamide
Vue d'ensemble
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .
Synthesis Analysis
DMAEMA is synthesized by group transfer polymerization, followed by the modification of its tertiary amine groups, using bromoethane, iodoethane, bromohexane, and bromoethanol, to introduce permanent cationic, quaternary ammonium salt moieties, randomly distributed along the polymer chains .
Physical and Chemical Properties Analysis
DMAEMA has a molecular weight of 157.21 . It’s a liquid that contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
2-(Dimethylamino)-N-methoxy-N-methylacetamide has been utilized in various chemical syntheses. For instance, it has been involved in the synthesis of penicillin derivatives, as demonstrated in the creation of benzyl 6α-(dimethylamino)-6β-(phenoxyacetamido)penicillanate and related compounds (Stachulski, 1985). Furthermore, it played a role in the preparation of various heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Analytical Applications
In the field of analytical chemistry, derivatives of this compound have been identified in hallucinogenic substances. This includes its use in characterizing hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, showcasing its application in forensic science and drug analysis (Zuba & Sekuła, 2013).
Medicinal Chemistry
In medicinal chemistry, this compound has been employed in the synthesis of various potential antitumor agents. One example is the synthesis of 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-(N-substituted carboxamides), indicating its potential in cancer research and drug development (Jasztold-Howorko et al., 1994).
Organometallic Chemistry
In organometallic chemistry, this compound has been used in the synthesis of carbene complexes, as seen in the reactions of aminoallenylidene complexes with 1,3-bidentate nucleophiles (Szesni, Drexler, Weibert, & Fischer, 2005).
Anthelminthic Applications
The compound has also shown efficacy in anthelminthic applications, particularly in animal models, demonstrating its potential in veterinary medicine (Wollweber, Niemers, Flucke, Andrews, Schulz, & Thomas, 1979).
Mécanisme D'action
Target of Action
Compounds with a dimethylamino group are often involved in interactions with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The dimethylamino group can participate in various types of chemical reactions, such as protonation or deprotonation, which can influence the compound’s interaction with its targets .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. For example, compounds with a dimethylamino group have been found to participate in pathways related to amino acid metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and physicochemical properties. For example, compounds with a dimethylamino group often have good solubility in water, which can influence their absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH and temperature .
Safety and Hazards
DMAEMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s flammable, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, suspected of damaging fertility or the unborn child, and very toxic to aquatic life .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(dimethylamino)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its oxidation and subsequent metabolism . Additionally, it can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and stability, thereby affecting various biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation, metabolism, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, such as altered metabolic activity, gene expression, and cell viability . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s pharmacokinetics, such as absorption, distribution, metabolism, and excretion, can influence its dosage effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation or acetylation, can affect the compound’s localization and activity within the cell .
Propriétés
IUPAC Name |
2-(dimethylamino)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-7(2)5-6(9)8(3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMMEIBIPHCGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


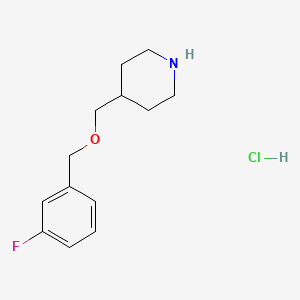





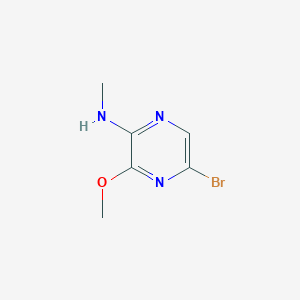
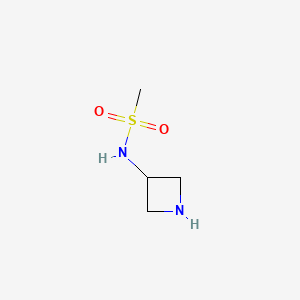
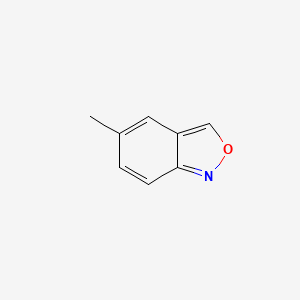

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)


![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)
